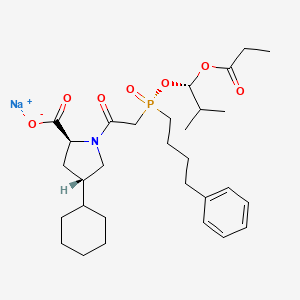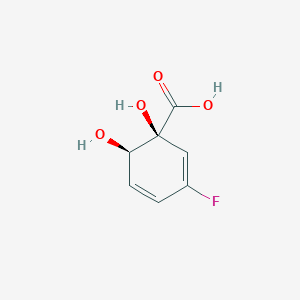
delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin with beta-D-glucosyl groups at the 3- and 3'-positions. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin-5-olate 3-O-(6''-O-carboxylatoacetyl)-beta-D-glucoside-3'-O-beta-D-glucoside(1-).
Applications De Recherche Scientifique
Pigment Identification and Isolation
Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside has been identified in various natural sources, contributing to their pigmentation. For instance, Nørbaek et al. (2002) isolated this compound from the blue perianth segments of Cichorium intybus, revealing its role in the plant's pigmentation (Nørbaek, Nielsen, & Kondo, 2002). Additionally, Tatsuzawa et al. (2003) isolated similar anthocyanin compounds from the red-purple flowers of Alstroemeria 'Westland', further highlighting the importance of these compounds in the coloration of flowers (Tatsuzawa, Saitǒ, Murata, Shinoda, Shigihara, & Honda, 2003).
Biosynthesis and Biochemical Pathways
This compound is involved in complex biosynthetic pathways in plants. Kogawa et al. (2007) explored its biosynthesis in Clitoria ternatea, providing insights into its role in the formation of polyacylated anthocyanins (Kogawa, Kazuma, Kato, Noda, & Suzuki, 2007). Similarly, Kazuma et al. (2004) identified this compound as a postulated intermediate in the biosynthesis of ternatin C5 in the blue petals of Clitoria ternatea (Kazuma, Kogawa, Noda, Kato, & Suzuki, 2004).
Health-Related Applications
Studies have also explored the potential health benefits of related compounds. Park et al. (2019) investigated the anti-adipogenic effects of Delphinidin-3-O-β-Glucoside, suggesting its utility in obesity management (Park, Sharma, & Lee, 2019). Sun et al. (2022) demonstrated that Delphinidin-3-O-glucoside can inhibit oxidative stress and inflammation in rabbits with atherosclerosis, indicating its cardiovascular benefits (Sun, Li, Zhang, Wang, Shao, & Zheng, 2022).
Propriétés
Formule moléculaire |
C30H33O20+ |
|---|---|
Poids moléculaire |
713.6 g/mol |
Nom IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C30H32O20/c31-7-17-22(39)24(41)26(43)29(49-17)47-15-2-9(1-13(34)21(15)38)28-16(5-11-12(33)3-10(32)4-14(11)46-28)48-30-27(44)25(42)23(40)18(50-30)8-45-20(37)6-19(35)36/h1-5,17-18,22-27,29-31,39-44H,6-8H2,(H4-,32,33,34,35,36,38)/p+1/t17-,18-,22-,23-,24+,25+,26-,27-,29-,30-/m1/s1 |
Clé InChI |
YHLZPXCREROAPG-YEQKKNNOSA-O |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=[O+]C4=CC(=CC(=C4C=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=[O+]C4=CC(=CC(=C4C=C3OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=[O+]C4=CC(=CC(=C4C=C3OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


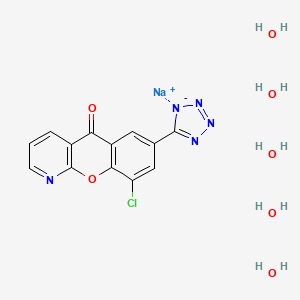
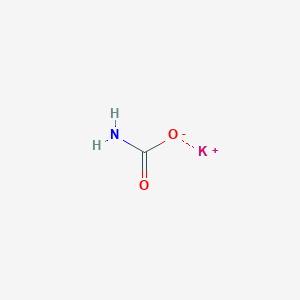


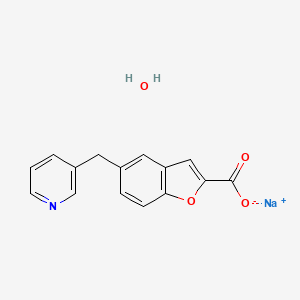
![5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)


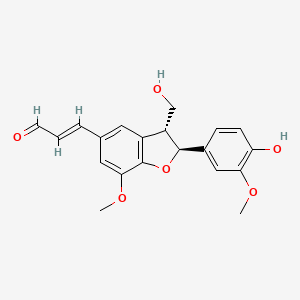

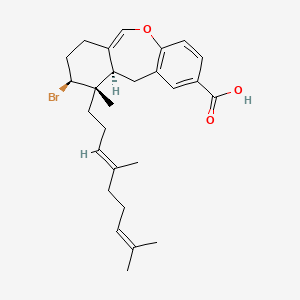
![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)
